molecular formula C12H11NO2S B150983 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid CAS No. 246867-09-4

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B150983
CAS No.: 246867-09-4
M. Wt: 233.29 g/mol
InChI Key: ZBGACYUBSYIFHO-UHFFFAOYSA-N
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Description

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a chemical compound featuring a thiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. With the molecular formula C12H11NO2S and a molecular weight of 233.29, this compound serves as a valuable building block for researchers synthesizing novel bioactive molecules . The thiazole ring is a core structure in numerous compounds with a broad spectrum of biological activities. Research on closely related analogs has demonstrated that this class of molecules holds significant promise in various research areas. For instance, certain β-amino acid derivatives incorporating a thiazole moiety have been reported to exhibit discrete antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria . Furthermore, some structural analogs have shown potential as plant growth regulators, with one study noting a promoting effect on rapeseed growth, leading to increased seed yield and oil content . Most notably, recent scientific investigations into highly similar scaffolds, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have identified them as promising candidates for the development of novel anticancer agents . These derivatives have demonstrated potent, low-micromolar antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cell lines in 2D and 3D models. In silico studies suggest that the activity may be mediated through interactions with key oncogenic targets, including the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . The structural versatility of the thiazole core makes this compound a compelling starting point for research in oncology, infectious diseases, and agricultural chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGACYUBSYIFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The Hantzsch synthesis remains the most widely used method for constructing the thiazole core. This one-pot reaction involves cyclizing α-haloketones with thiourea or thioamides. For 3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid, 2-bromoacetophenone reacts with thiourea in ethanol under reflux to form 4-phenyl-1,3-thiazol-2-amine. Subsequent coupling with β-propiolactone or acrylate derivatives introduces the propanoic acid chain.

The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazoline intermediate. Aromatization occurs under acidic or thermal conditions, yielding the thiazole ring. In a representative procedure, 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone was treated with phenyltrimethylammonium tribromide to generate the α-bromoketone, which cyclized with thiourea in ethanol at 65–75°C for 2 hours (57% yield).

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

  • Solvent : Ethanol and tetrahydrofuran (THF) are preferred for solubility and reaction kinetics.

  • Temperature : Reflux conditions (65–80°C) balance reaction rate and byproduct formation.

  • Catalysts : Sodium hydride (60% oil dispersion) enhances nucleophilicity in coupling steps.

Table 1 summarizes optimized Hantzsch synthesis conditions from recent studies:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-BromoacetophenoneThiourea, NaHCO₃Ethanol75257
α-Bromoketone derivativeThiourea, K₂CO₃THF65362
4-Phenylthiazol-2-amineEthyl acrylate, NaHNMP801.571

Data sourced from

Nucleophilic Substitution Strategies

Thiazole Functionalization

Post-thiazole formation, nucleophilic substitution introduces the propanoic acid group. Sodium hydride in THF deprotonates the thiazole’s C2 position, enabling attack by ethyl acrylate. Subsequent hydrolysis with NaOH yields the carboxylic acid. For example, 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine reacted with ethyl acrylate in THF at 0°C to room temperature, achieving 71% yield after hydrolysis.

Catalytic Cross-Coupling

Cyclocondensation Approaches

Polyphosphoric Acid-Mediated Cyclization

Cyclocondensation of thiourea derivatives with β-keto acids or esters offers an alternative route. Polyphosphoric acid (PPA) at 120°C promotes intramolecular cyclization, forming the thiazole ring and propanoic acid chain simultaneously. This method avoids multi-step sequences, yielding 71–88% in model systems.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide, formaldehyde, and acetic anhydride underwent Mannich reaction under microwave irradiation (170°C, 30 min), followed by pyrrolidine substitution to install the propanoic acid moiety.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems improves scalability. Microreactors enhance heat/mass transfer, critical for exothermic thiazole cyclization. A pilot study achieved 85% yield using a tubular reactor with residence time <10 minutes.

Purification Techniques

  • Crystallization : Ethanol/water mixtures precipitate the product with >95% purity.

  • Chromatography : Silica gel columns remove unreacted starting materials and byproducts.

Comparative Analysis of Methods

Table 2 evaluates the efficiency, cost, and scalability of major synthesis routes:

MethodYield Range (%)Purity (%)Cost (Relative)Scalability
Hantzsch Synthesis57–7190–95LowHigh
Nucleophilic Substitution65–7888–93ModerateModerate
Cyclocondensation71–8892–97HighLow

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid typically involves methods such as the Hantzsch synthesis. This process utilizes N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid under various conditions to yield the desired compound. The choice of solvent (e.g., water, DMF, or ethanol) and base (e.g., sodium acetate or triethylamine) can significantly affect the yield and purity of the product .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various pathogens. For instance, certain synthesized compounds have shown effectiveness against drug-resistant strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Potential

Thiazole derivatives are being investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation in vitro. For example, one study noted that specific derivatives significantly reduced the viability of Caco-2 colorectal cancer cells . The incorporation of various substituents on the thiazole ring can enhance this activity, making it a focus for developing new anticancer agents.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Thiazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Agricultural Applications

In agricultural research, this compound has been found to promote plant growth. Studies indicate that when applied to rapeseed seedlings, it can enhance seed yield and oil content significantly—by as much as 40% compared to untreated controls . This property suggests its potential as a biostimulant in crop production.

Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityEffective against MRSA and other drug-resistant strains
Anticancer ActivityInhibits growth of Caco-2 cells; activity varies with substituents
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic uses
Agricultural UseIncreases rapeseed yield by up to 40%; enhances oil content

Mechanism of Action

The mechanism of action of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural variations and properties of 3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid and its analogs:

Compound Name (ID) Substituents on Thiazole/Phenyl Rings Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Biological Activity
This compound 4-phenyl (thiazole), unsubstituted phenyl 104–105 (analog) 67–69 IR: 1710 cm⁻¹ (C=O), 3390 cm⁻¹ (OH); NMR: δ2.14 (CH3), δ7.39 (HAr) Base structure; enzyme inhibition potential
3-[(4-Acetamidophenyl)(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid (5a) 4-acetamidophenyl (amino group) 132–133 69 IR: 1666 cm⁻¹ (C=O), 3419–3112 cm⁻¹ (NH/OH) Enhanced solubility; uncharacterized bioactivity
3-{4-(2-Naphthyl)-1,3-thiazol-2-ylamino}propanoic acid (9) 2-naphthyl (thiazole) 143–144 N/A NMR: δ7.31–7.50 (aromatic protons) Increased aromatic stacking; potential antimicrobial use
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) 4-cyanophenyl (thiazole), 4-aminophenyl N/A N/A IR: Nitrile (C≡N) stretch High cytotoxicity
3-{4-(3,4-Dichlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3h) 3,4-dichlorophenyl (thiazole), 2,5-dimethylphenyl 114–115 84 IR: 1537 cm⁻¹ (C=N), 1710 cm⁻¹ (C=O) Antibacterial/antiviral activity

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Derivatives with 4-cyanophenyl (6d) or 3,4-dichlorophenyl (3h) substituents exhibit enhanced cytotoxicity or antimicrobial activity due to increased electrophilicity and target binding . Bulkier Aromatic Groups: The naphthyl-substituted analog (9) shows higher melting points (143–144°C), suggesting improved crystallinity and stability from extended π-π interactions .

Impact on Physicochemical Properties: Hydrophilicity: The acetamido group in 5a introduces hydrogen-bonding capacity, improving aqueous solubility compared to the parent compound .

Synthetic Efficiency: Bromoacetophenone derivatives coupled with thioureido acids yield compounds in 65–86% efficiency. Electron-rich substituents (e.g., naphthyl in 3j) improve reaction rates and yields .

Biological Applications: Enzyme Inhibition: Propanoic acid derivatives with 4-oxo-thiazolidine substituents (e.g., IC50 = 420.0 for ADAMTS5 inhibition) demonstrate the scaffold’s versatility in drug design . Antiviral Activity: Compounds with 4-trifluoromethylphenyl (6e) exhibit targeted inhibition of influenza A, highlighting substituent-dependent selectivity .

Biological Activity

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Thiazole derivatives, including this compound, interact with various cellular targets. They have been shown to modulate the activity of enzymes involved in metabolic pathways and cellular signaling. The compound's structure allows it to bind specifically to biomolecules such as receptors and enzymes, influencing their activity and leading to various biological responses.

Biochemical Pathways

The compound is known to affect multiple biochemical pathways. For instance, it has been observed to inhibit the growth of certain bacteria and fungi by disrupting their cellular processes. Additionally, it has been linked to the modulation of inflammatory responses through its interaction with immune cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong antibacterial0.0039 - 0.025 mg/mL
Escherichia coliStrong antibacterial0.0039 - 0.025 mg/mL
Candida albicansAntifungalVaries by strain
Methicillin-resistant S. aureus (MRSA)Effective against resistant strainsNot specified

Studies have demonstrated that certain derivatives of this compound show enhanced activity against drug-resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma):

Cell Line Viability Reduction (%) Statistical Significance
Caco-239.8%p < 0.001
A549No significant effect-

These findings suggest that modifications in the thiazole structure can enhance anticancer activity against specific cell lines .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to be particularly effective against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives showed that specific substitutions on the thiazole ring could significantly enhance activity against colorectal cancer cells. The study suggested further exploration into structural modifications to optimize efficacy .

Q & A

Basic: What are the common synthetic routes for 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid and its derivatives?

Methodological Answer:
The compound and its derivatives are typically synthesized via condensation reactions involving thiazole precursors. For example:

  • Derivatization with nitrobenzylidene groups : Reacting 5-acetyl-4-methylthiazole with phenylhydrazine in methanol under acidic catalysis yields derivatives like 3-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid. Reflux conditions (e.g., in methanol or ethanol) and catalysts like glacial acetic acid are critical .
  • Multicomponent reactions : Derivatives such as 3-((4-acetylphenyl)(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acid are synthesized via coupling reactions with substituted phenyl groups, often requiring refluxing with sodium carbonate and subsequent purification by recrystallization .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Structural confirmation relies on:

  • 1H/13C NMR : Key signals include aromatic protons (6.6–7.2 ppm for phenyl groups), thiazole ring protons (~2.2 ppm for methyl groups), and carboxylic acid protons (~12–13 ppm). 13C NMR confirms carbonyl carbons (170–180 ppm) and thiazole ring carbons .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (C-N/C-S stretches) are diagnostic .
  • Elemental analysis : Used to validate purity and stoichiometry (e.g., C, H, N, S percentages) .

Advanced: How to design experiments to evaluate the bioactivity of thiazole-containing derivatives?

Methodological Answer:

  • Preliminary screening : Use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) at concentrations ranging from 10–100 µM. Include positive controls (e.g., ciprofloxacin for antibacterial tests) .
  • Dose-response studies : Test logarithmic concentrations to determine IC50/EC50 values. For antimycobacterial activity, use microplate Alamar Blue assays with M. tuberculosis H37Rv .
  • Mechanistic studies : Employ molecular docking to predict binding affinities to target enzymes (e.g., enoyl-acyl carrier protein reductase for antimicrobial activity) .

Advanced: How to analyze conflicting NMR data in structural elucidation?

Methodological Answer:

  • Cross-validate with 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between thiazole protons and carbonyl carbons confirm ring substitution patterns .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in hydrazone derivatives) by acquiring spectra at 25°C and 60°C .
  • Compare with computational predictions : Simulate NMR spectra using DFT calculations (e.g., B3LYP/6-31G*) to identify discrepancies caused by tautomerism or solvent effects .

Advanced: What methods optimize reaction conditions for synthesizing thiazole-containing analogs?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize yields of 3-((5,5-dibromo-4-oxothiazol-2-yl)amino)propanoic acid by varying acetic acid concentration and reflux time .
  • Green chemistry approaches : Replace traditional solvents with ethanol/water mixtures or ionic liquids to improve sustainability without compromising yield .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Advanced: How to handle substituent effects in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-withdrawing/donating groups : Test derivatives with nitro (electron-withdrawing) or methyl (electron-donating) substituents. For example, 4-nitrophenyl analogs show enhanced antimicrobial activity due to increased electrophilicity .
  • QSAR modeling : Use MLR (multiple linear regression) to correlate Hammett σ values or logP with bioactivity. Validate models with leave-one-out cross-validation .
  • Crystallography : Solve X-ray structures to assess steric effects. For instance, bulky substituents may hinder binding to enzyme active sites .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis. Label with GHS precautionary statements (e.g., P210: "Keep away from heat/sparks/open flames") .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to resolve discrepancies in bioassay results across studies?

Methodological Answer:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility. For example, adjust inoculum size to 1×10⁵ CFU/mL .
  • Control for solvent effects : Compare DMSO (common solvent) with saline or PBS to rule out solvent toxicity .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and assess heterogeneity .

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